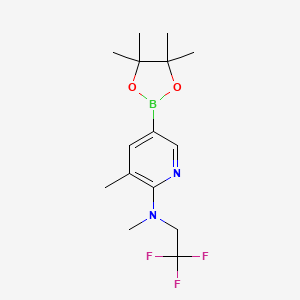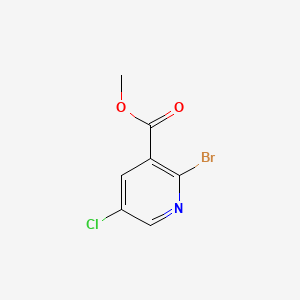
Methyl 2-bromo-5-chloronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-5-chloronicotinate is a chemical compound with the molecular formula C7H5BrClNO2 . It belongs to the chemical structural class of Chloropyridines .
Molecular Structure Analysis
The molecular structure of Methyl 2-bromo-5-chloronicotinate consists of a pyridine ring substituted with a bromo group at the 5th position, a chloro group at the 2nd position, and a methyl ester group . The exact mass of the molecule is 248.91922 g/mol .Physical And Chemical Properties Analysis
Methyl 2-bromo-5-chloronicotinate has a molecular weight of 250.48 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is also characterized by 2 rotatable bonds .Applications De Recherche Scientifique
Application in Soil Fumigation
Alternative Fumigants through Drip Irrigation Systems : Research on the application of alternative fumigants in agriculture, as a response to the phasing out of methyl bromide due to its ozone-depleting properties, has been explored. Water-soluble formulations of fumigants, which can be economically and environmentally friendly applied through drip irrigation systems, reduce worker exposure and allow for the application of a combination of fumigants. This method could potentially be relevant for compounds like Methyl 2-bromo-5-chloronicotinate if they possess fumigant properties (Ajwa et al., 2002).
Environmental Impact and Toxicology
Occurrence and Toxicity of Antimicrobial Compounds : A review focused on triclosan, a synthetic antibacterial agent, highlights the environmental occurrence, toxicity, and degradation pathways of such compounds. This research area can be relevant when considering the environmental fate and toxicological impacts of structurally or functionally similar compounds to Methyl 2-bromo-5-chloronicotinate (Bedoux et al., 2012).
DNA Methylation and Epigenetic Effects
DNA Methyltransferase Inhibitors : Research into the inhibition of DNA methyltransferase, with a focus on the restoration of suppressor gene expression and antitumor effects, offers insights into the use of chemical compounds in regulating epigenetic mechanisms. Such studies are pertinent for understanding the potential biomedical applications of compounds with methylating abilities or those that could affect DNA methylation patterns (Goffin & Eisenhauer, 2002).
Soilborne Pathogen Management
Methods for Management of Soilborne Plant Pathogens : The review of various methods for controlling soilborne diseases in agricultural production, including chemical fumigation and biological control, provides context for the potential application of chemical compounds in agriculture. Research in this area could explore the efficacy of new compounds, like Methyl 2-bromo-5-chloronicotinate, in managing soilborne pathogens (Mihajlović et al., 2017).
Methyl Halide Degradation
Bacterial Methyl Halide Degradation : Understanding the biochemistry and molecular ecology of methyl halide-degrading bacteria offers insights into environmental bioremediation techniques. This research can inform the development of biotechnological applications for the degradation or utilization of chemical compounds, including Methyl 2-bromo-5-chloronicotinate, in environmental management (McDonald et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-bromo-5-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPJUTZFHULGFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673229 |
Source


|
| Record name | Methyl 2-bromo-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214324-95-4 |
Source


|
| Record name | Methyl 2-bromo-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B572202.png)
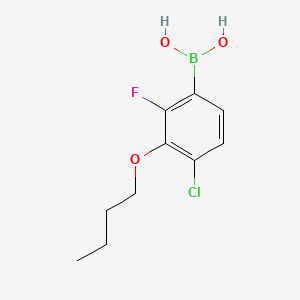

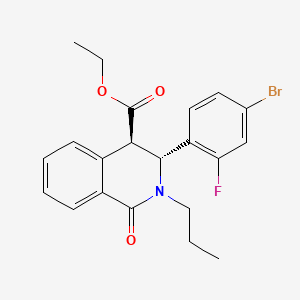
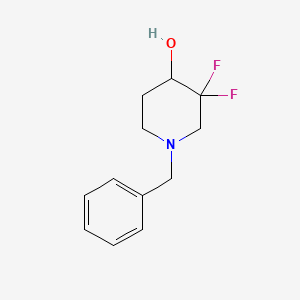
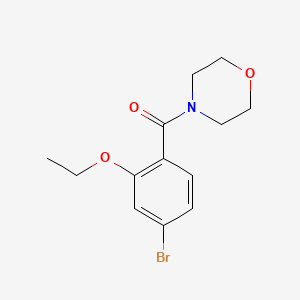
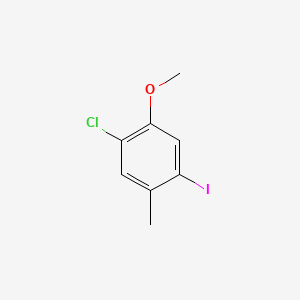

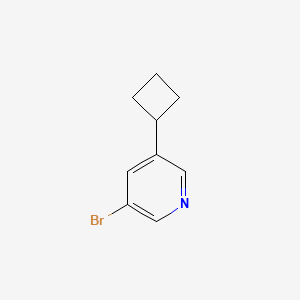
![4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B572216.png)
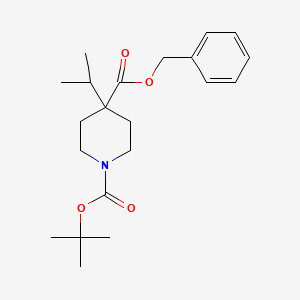
![7-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)isoquinolin-1-amine](/img/structure/B572218.png)
